Simultaneous CDK9/Cyclin T1 Complex Degradation vs. PROTAC-Mediated CDK9-Only Clearance
CDK9 autophagic degrader 1 (Compound 28) is a bifunctional ATTEC that simultaneously degrades both CDK9 and its obligate regulatory partner Cyclin T1 as an intact protein complex via LC3B-dependent autophagy. In contrast, the most widely characterized PROTAC CDK9 degrader, THAL-SNS-032, induces cereblon-dependent ubiquitination and proteasomal degradation of CDK9 alone without affecting Cyclin T1 levels [1]. This mechanistic divergence has been explicitly noted in the primary literature: 'the resulting bifunctional ATTEC molecule simultaneously degraded CDK9 and its associated Cyclin T1,' whereas PROTAC THAL-SNS-032 'induces rapid degradation of CDK9 without affecting the levels of other SNS-032 targets' [1][2]. ATTEC-mediated complex degradation is further distinguished from PROTACs in independent reviews stating that 'ATTEC compounds effectively reduce the levels of both CDK9 and cyclin T1. In contrast, PROTACs such as THAL-SNS-032 primarily target the degradation of CDK9 alone' [3].
| Evidence Dimension | Degradation target scope (CDK9 ± Cyclin T1) |
|---|---|
| Target Compound Data | Simultaneously degrades both CDK9 and Cyclin T1 (bifunctional ATTEC mechanism, LC3B-recruited autophagy–lysosome pathway) |
| Comparator Or Baseline | THAL-SNS-032 (PROTAC): degrades CDK9 only, Cyclin T1 levels unaffected; cereblon-dependent ubiquitin–proteasome pathway |
| Quantified Difference | Qualitative mechanistic difference: ATTEC clears the entire CDK9/Cyclin T1 complex; PROTAC clears CDK9 alone |
| Conditions | Cellular degradation assays; MOLT4 cells (THAL-SNS-032); 293T and TNBC cells (Compound 28); literature cross-referencing [1][2][3] |
Why This Matters
Researchers studying CDK9 function in transcriptional elongation must account for Cyclin T1 fate—ATTEC-mediated complex clearance more faithfully ablates P-TEFb function than CDK9-only degradation, making Compound 28 the preferred tool for experiments requiring complete disruption of the CDK9/Cyclin T1 axis.
- [1] Zeng Y, Xiao J, Shi L, Li Y, Xu Y, Zhou J, et al. Discovery of 2,4-quinazolinedione derivatives as LC3B recruiters in the facilitation of protein complex degradations. Eur J Med Chem. 2025;287:117293. View Source
- [2] Olson CM, Jiang B, Erb MA, Liang Y, Doctor ZM, Zhang Z, et al. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nat Chem Biol. 2018;14(2):163–170. View Source
- [3] Pei J, Pan X, Wei W, Lu B. Perspectives of autophagy-tethering compounds (ATTECs) in drug discovery. Medicine Plus. 2024;1(1):100004. View Source
